Functional CB1 Agonist Activity: An Order of Magnitude Difference
In a direct functional assay measuring activation of the human CB1 receptor, 9(S)-HHC demonstrated significantly weaker agonist activity compared to its epimer, 9(R)-HHC. This quantitative difference highlights its low-potency profile [1].
| Evidence Dimension | CB1 Receptor Functional Activity (EC50) |
|---|---|
| Target Compound Data | 1190 nM (95% CI: 951-1490 nM) |
| Comparator Or Baseline | 9(R)-HHC: 101 nM (95% CI: 81.9-125 nM) |
| Quantified Difference | Approximately 12-fold less potent than 9(R)-HHC |
| Conditions | In vitro CB1 receptor activation assay (β-arrestin2 recruitment) in HEK293 cells |
Why This Matters
Procurement of the pure 9(S) epimer is essential for establishing a true low-potency baseline in functional assays, allowing researchers to accurately calibrate the effects of more potent HHC formulations or related cannabinoids.
- [1] Janssens, L. K., et al. (2024). In vitro activation of the CB1 receptor by the semi‐synthetic cannabinoids hexahydrocannabinol (HHC), hexahydrocannabinol acetate (HHC‐O) and hexahydrocannabiphorol (HHC‐P). Br J Pharmacol. View Source
